Home > Products > Screening Compounds P94744 > 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one
1-methyl-6,7-dihydro-1H-indazol-5(4H)-one - 115215-92-4

1-methyl-6,7-dihydro-1H-indazol-5(4H)-one

Catalog Number: EVT-3313414
CAS Number: 115215-92-4
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one is a heterocyclic compound characterized by its unique structural features, which include a bicyclic indazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is C8H10N2OC_8H_{10}N_2O with a molecular weight of 150.18 g/mol. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block for various chemical transformations and derivative formations.

Source and Classification

1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one can be classified under the category of indazole derivatives, which are known for their diverse biological activities. It is cataloged under several identifiers, including the Chemical Abstracts Service number 85302-16-5 and the PubChem ID 115215-92-4. The compound's classification as a heterocyclic organic compound places it within a significant group of compounds that exhibit varied pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one can be achieved through several methods:

  1. Cyclization of Hydrazine Derivatives: A common synthetic route involves the cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. This reaction typically requires heating and may involve catalysts to enhance yield and selectivity.
  2. Hydrazine Reaction: Another method includes the reaction of hydrazine hydrate with suitable carbonyl compounds, often carried out in methanol under reflux conditions. This method yields the target compound with reasonable efficiency .
  3. Industrial Production: In an industrial context, optimizing synthetic routes to maximize efficiency and minimize costs is crucial. Techniques such as continuous flow reactors and advanced purification methods are often employed to improve production scalability.
Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one can participate in various chemical reactions:

  • Oxidation: This involves converting the compound into corresponding oxides or hydroxylated derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic or nucleophilic substitution can occur at nitrogen or carbon atoms, allowing for further functionalization of the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action for 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one primarily involves its interactions with biological targets such as enzymes and receptors. Indazole derivatives are known to modulate the activity of various proteins, potentially leading to therapeutic effects. Specific pathways and molecular targets require elucidation through experimental studies to fully understand their pharmacodynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one include:

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity.

Chemical properties include its reactivity profile, which allows it to participate in various organic transformations due to the presence of reactive functional groups.

Applications

Scientific Uses

1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one has several applications across different fields:

  • Medicinal Chemistry: Its structural similarity to bioactive indazoles positions it as a potential therapeutic agent against various diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules, enabling further exploration in drug discovery and material science .
  • Biological Research: The compound is utilized as a probe to study biological processes involving indazole derivatives, contributing to our understanding of their mechanisms and effects .
Introduction: Nomenclature, Classification, and Research Significance

Systematic Nomenclature and Structural Isomerism in Indazole Derivatives

The accurate identification of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one necessitates rigorous application of IUPAC rules. Its systematic name explicitly defines the methyl substituent at the N1 position, the sites of unsaturation (6,7-dihydro), the parent indazole system (1H-indazole), and the ketone functionality at position 5 within the partially saturated six-membered ring. The molecular formula C₈H₁₀N₂O unequivocally distinguishes it from other heterocycles, while its SMILES representation (CN1C2=C(CC(=O)CC2)C=N1) provides a machine-readable structural descriptor critical for database searches and cheminformatics analyses [1].

A critical consideration for this scaffold involves structural isomerism, particularly ketone positional isomerism and annulation regiochemistry. The most pertinent isomer is 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 85302-16-5), where the carbonyl group resides at position 4 instead of position 5. Although sharing the identical molecular formula (C₈H₁₀N₂O) and weight (150.18 g/mol), these isomers exhibit distinct physicochemical and biological profiles due to differences in electronic distribution and three-dimensional shape. The 5-one isomer typically displays greater ring flexibility near the carbonyl, potentially influencing binding interactions [2] [4].

Table 1: Key Structural Features and Isomers of 1-Methyl-tetrahydroindazolone Scaffolds

IUPAC NameCAS NumberCarbonyl PositionSaturation PatternCommon Research Applications
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one115215-92-4Position 5Unsaturated pyrazole ring, saturated 6,7 positionsNeuroprotection, Anti-inflammatory agents [1]
1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one85302-16-5Position 4Saturated 5,6,7 positions, unsaturated pyrazole ringAntimicrobial scaffolds, Synthetic intermediates [2] [4]
4,5,6,7-Tetrahydro-1H-indazol-5-oneN/APosition 5Saturated 6,7 positions, no N-methylCore structure for complex derivatives (e.g., antimicrobial hybrids) [3]

Furthermore, tautomerism profoundly impacts indazole chemistry. While the parent indazole exists in 1H- and 2H-tautomeric forms, N1-methylation in 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one locks the tautomerism, eliminating ambiguity and stabilizing the electronic configuration crucial for consistent biological evaluation. Distinguishing between isomers relies heavily on spectroscopic techniques: ¹³C NMR chemical shifts are particularly diagnostic, with the carbonyl carbon and specific ring carbons exhibiting distinct ppm values depending on the ketone position [2].

Historical Evolution of Tetrahydroindazolone Scaffolds in Medicinal Chemistry

The exploration of tetrahydroindazolones began indirectly with the isolation of simple indazole-containing natural products like nigellicine and nigeglanine from Nigella sativa seeds in the 1980s-1990s [3]. These discoveries illuminated the potential biological relevance of the indazole core, stimulating synthetic efforts towards more complex variants. Early synthetic work focused on simpler indazoles, but the limitations of fully aromatic systems—such as poor solubility and metabolic instability—drove interest in partially saturated analogs like 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one, offering improved physicochemical profiles.

The pivotal shift occurred when medicinal chemists recognized the tetrahydroindazolone core as a privileged scaffold capable of mimicking peptide turn structures or serving as a rigid, planar hydrophobic element. Initial syntheses aimed at accessing the core structure efficiently, often via cyclization of hydrazines with appropriately substituted cyclohexanones or their equivalents [3]. This foundational chemistry enabled the systematic exploration of structure-activity relationships (SAR). A significant milestone was the identification of the scaffold's neuroprotective potential. Studies demonstrated that derivatives built around the 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one core could modulate neuronal pathways implicated in oxidative stress and inflammation, positioning it as a candidate for neurodegenerative disease research [1].

Table 2: Key Milestones in Tetrahydroindazolone Scaffold Development

EraKey DevelopmentImpact on Scaffold Utility
1980s-1990sIsolation of indazole natural products (e.g., Nigellicine, Nigeglanine) [3]Validated indazole as biologically relevant pharmacophore
Late 1990s-2000sDevelopment of efficient synthetic routes to saturated/partially saturated indazolonesEnabled scaffold accessibility for medicinal chemistry programs
Early 2010sIdentification of anti-inflammatory & neuroprotective effects in core derivatives [1]Established therapeutic potential in neurological disorders
2010s-PresentApplication in novel antimicrobial hybrid molecules (e.g., indole-indazolones) [3]Expanded utility into infectious disease targeting, leveraging docking

Concurrently, the scaffold gained traction in anti-infective research. The seminal work documented in the synthesis of novel hybrids like 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one exemplifies the strategic incorporation of the tetrahydroindazolone moiety into complex architectures designed for targeted activity against bacterial DNA gyrase, validated through molecular docking studies [3]. This evolution—from natural product inspiration to rational design of complex hybrids—highlights the scaffold's adaptability and enduring value.

Contemporary Research Imperatives and Knowledge Gaps

Current research on 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one focuses on expanding its therapeutic profile and addressing critical synthetic and mechanistic challenges. Key priorities include:

  • Optimizing Synthetic Methodologies: While established routes exist (e.g., hydrazine cyclization with substituted cyclohexanones under acid catalysis [3]), achieving regioselective synthesis, particularly for unsymmetrical ketone precursors, remains challenging. Developing enantioselective routes to access chiral derivatives is a major imperative, as stereochemistry significantly influences biological activity and target selectivity [3]. Green chemistry approaches utilizing catalytic methods and benign solvents are also under exploration to enhance sustainability.

  • Elucidating Mechanisms of Action: Preliminary evidence suggests neuroprotective effects, potentially linked to anti-inflammatory pathways or modulation of oxidative stress responses in neuronal cells [1]. Similarly, derivatives exhibit antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative models (E. coli), with compounds like 5D and 5F showing notable efficacy attributed to DNA gyrase inhibition, as supported by molecular docking simulations against the 1KZN enzyme [3]. However, rigorous target validation (e.g., biochemical assays, cellular target engagement studies) is often lacking. Establishing the precise molecular targets and downstream signaling pathways modulated by this scaffold is a critical knowledge gap.

  • Expanding Structure-Activity Relationship (SAR) Landscapes: Systematic SAR exploration beyond initial hybrid molecules is needed. Key questions include:

  • The impact of substituents on the aromatic ring (position 4 or 7 in the dihydro system).
  • The effect of replacing the N1-methyl group with other alkyl, aryl, or acyl groups.
  • The influence of saturation level (e.g., fully saturated 4,5,6,7-tetrahydro vs. 6,7-dihydro).
  • The role of stereochemistry when chiral centers are introduced adjacent to the ketone or at C6/C7. Most reported derivatives, like the antimicrobial hybrids, involve complex multi-substituted variants, leaving the SAR of the core scaffold itself underexplored [3].
  • Bridging In Silico and In Vitro Findings: While in silico docking (e.g., with DNA gyrase) provides valuable binding hypotheses [3], translating these predictions into confirmed cellular activity and in vivo efficacy represents a significant hurdle. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models specifically tailored for this scaffold are underdeveloped.

Table 3: Key Contemporary Research Directions and Associated Knowledge Gaps

Research DirectionCurrent StatusCritical Knowledge GapsFuture Imperatives
Synthetic ChemistryReliance on classical hydrazine-ketone cyclizations; moderate regioselectivityLack of general enantioselective methods; limited green chemistry protocolsDevelop catalytic asymmetric syntheses; exploit flow chemistry; design regiocontrolled annulations
Neuroprotection/ Anti-inflammationPreliminary evidence of activity in cellular models [1]Unclear molecular targets; limited in vivo validation; undefined SARConduct target identification (e.g., chemoproteomics); perform in vivo proof-of-concept studies
Antimicrobial ActivityPotent derivatives identified (e.g., 5D, 5F); docking suggests gyrase inhibition [3]Limited spectrum studies; resistance potential unknown; cytotoxicity profilingBroaden spectrum assessment; confirm target engagement biochemically; optimize selectivity
ADMET & Physicochemical ProfilingBasic data (MW, LogP) available; purity standards established (≥95% [1])No comprehensive PK/PD data; metabolic stability and CNS penetration unknownPerform systematic DMPK studies; develop predictive computational models

The trajectory for 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one research points towards deeper mechanistic exploration, refined synthetic strategies, and the generation of robust preclinical data to unlock its full therapeutic potential. Addressing these gaps will solidify its position as a versatile and valuable scaffold in the next generation of bioactive molecules.

Properties

CAS Number

115215-92-4

Product Name

1-methyl-6,7-dihydro-1H-indazol-5(4H)-one

IUPAC Name

1-methyl-6,7-dihydro-4H-indazol-5-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h5H,2-4H2,1H3

InChI Key

MROQHXYFRGTYHP-UHFFFAOYSA-N

SMILES

CN1C2=C(CC(=O)CC2)C=N1

Canonical SMILES

CN1C2=C(CC(=O)CC2)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.